6-(Diphenylphosphanyl)hexanoic acid is an organophosphorus compound characterized by the presence of a diphenylphosphino group attached to the sixth carbon of a hexanoic acid chain. Its molecular formula is with a molecular weight of approximately 300.33 g/mol. This compound is notable for its role as a ligand in various
These reactions highlight its versatility in synthetic organic chemistry and coordination chemistry .
The synthesis of 6-(Diphenylphosphanyl)hexanoic acid typically involves the following steps:
This synthetic route allows for the efficient production of the compound while maintaining good yields .
6-(Diphenylphosphanyl)hexanoic acid finds applications primarily in:
Interaction studies involving 6-(Diphenylphosphanyl)hexanoic acid focus on its behavior as a ligand in coordination chemistry. These studies typically assess:
Such studies are crucial for optimizing its use in synthetic applications and understanding its potential biological interactions .
Several compounds share structural similarities with 6-(Diphenylphosphanyl)hexanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid | Halogenated Phosphine | Contains bromine; used in different catalytic settings |
| 4-(Diphenylphosphino)benzoic acid | Aromatic Phosphine | More aromatic character; used in organic synthesis |
| 2-(Diphenylphosphino)ethylamine | Amino Phosphine | Contains an amine group; different reactivity profile |
| Triphenylphosphine | Tertiary Phosphine | Widely used ligand; lacks carboxylic functionality |
The uniqueness of 6-(Diphenylphosphanyl)hexanoic acid lies in its combination of a long aliphatic chain with a diphenylphosphino group, providing distinct physical properties and reactivity compared to other phosphines. This combination enhances its solubility and interaction potential in various chemical environments, making it particularly valuable in catalysis and material science applications .
The synthesis of 6-(Diphenylphosphanyl)hexanoic acid requires careful consideration of precursor selection to achieve optimal yields and purity . The primary synthetic approach involves the preparation of diphenylphosphine as the initial precursor, which serves as the phosphorus-containing component for subsequent carbon-phosphorus bond formation [2]. The diphenylphosphine preparation typically utilizes phenylmagnesium bromide and phosphorus trichloride under controlled conditions [2] [3].
The hexanoic acid backbone can be constructed through multiple pathways, with the most efficient route involving the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate or chromium trioxide [4] [5]. Alternative approaches include the hydrolysis of nitriles and Grignard reactions with carbon dioxide, which provide flexibility in synthetic planning [4] [5]. The Grignard approach involves treating alkylmagnesium halides with carbon dioxide to form carboxylate anions, followed by acid workup to yield the desired carboxylic acid [5].
For optimal reaction pathway design, the coupling of the diphenylphosphine unit with the hexanoic acid chain requires strategic consideration of reaction conditions [6]. The phosphorus-carbon bond formation can be achieved through palladium-catalyzed cross-coupling reactions, which demonstrate high efficiency in forming stable phosphorus-carbon linkages [6] [7]. These reactions typically proceed through oxidative addition, transmetalation, and reductive elimination mechanisms [6] [7].
| Precursor Component | Source Material | Reaction Conditions | Typical Yield |
|---|---|---|---|
| Diphenylphosphine | Phenylmagnesium bromide + Phosphorus trichloride | Anhydrous conditions, -78°C to room temperature | 75-85% [2] |
| Hexanoic acid backbone | Primary alcohol oxidation | Potassium permanganate, acidic conditions | 80-90% [4] |
| Phosphorus-carbon coupling | Aryl halides + phosphine | Palladium catalyst, base, elevated temperature | 70-95% [6] |
Palladium-based catalytic systems represent the most effective approach for phosphorus-carbon bond formation in the synthesis of 6-(Diphenylphosphanyl)hexanoic acid [6] [7]. Palladium acetate combined with appropriate ligands such as triphenylphosphine or bis(diphenylphosphino)ethane provides excellent catalytic activity for these transformations [6] [8]. The reaction mechanism involves palladium(0) insertion into carbon-halogen bonds, followed by phosphine coordination and subsequent reductive elimination [6] [9].
Nickel-based catalytic systems offer an alternative approach with distinct advantages in terms of cost and reactivity profiles [8] [10]. Nickel dichloride complexes with pyridine-phosphine ligands demonstrate paramagnetic behavior and distorted tetrahedral geometry, which contributes to their catalytic efficiency [8]. These systems exhibit particular effectiveness in oligomerization reactions and can be adapted for phosphorus-carbon bond formation under modified conditions [8] [10].
The selection of appropriate ligands significantly influences catalytic performance [11] [12]. Sterically hindered phosphines such as those containing cyclohexyl and aromatic rings with methyl-substituted tertiary and quaternary carbon atoms enhance both reactivity and selectivity [12]. Cationic phosphine ligands provide additional electronic tuning opportunities, allowing for precise control over metal center electrophilicity [11].
Temperature and solvent effects play crucial roles in optimizing catalytic systems [6] [7]. Dimethylformamide has proven particularly effective as a solvent for phosphorus-carbon coupling reactions, providing adequate solubilization while maintaining catalyst stability [6]. Reaction temperatures typically range from 90°C to 120°C, with higher temperatures generally improving conversion rates but potentially affecting selectivity [6].
| Catalyst System | Ligand | Temperature (°C) | Solvent | Conversion Rate |
|---|---|---|---|---|
| Palladium acetate | Triphenylphosphine | 110-120 | Dimethylformamide | 85-95% [6] |
| Nickel dichloride | Pyridine-phosphine | 90-110 | Tetrahydrofuran | 70-85% [8] |
| Palladium tetrakis(triphenylphosphine) | Built-in phosphine | 80-100 | Dimethylformamide | 75-90% [6] |
Purification of 6-(Diphenylphosphanyl)hexanoic acid requires specialized techniques due to the presence of both phosphorus and carboxylic acid functionalities [13] [14]. Column chromatography using silica gel with gradient elution systems provides effective separation of the target compound from reaction byproducts [13]. The typical elution sequence involves petroleum ether and dichloromethane mixtures, followed by dichloromethane and methanol combinations to achieve optimal resolution [15].
Crystallization techniques offer complementary purification approaches, particularly when combined with appropriate solvent systems [16]. Recrystallization from chloroform or dichloromethane with methanol in 1:4 volume ratios has proven effective for obtaining high-purity products [17]. Temperature control during crystallization is critical, with cooling to -20°C or 4°C enhancing crystal formation and purity [17] [16].
Metal contamination removal represents a significant challenge in organophosphorus compound purification [14]. Treatment with chelating agents such as ethylenediamine or ethylenediaminetetraacetic acid effectively removes residual metal catalysts [13] [14]. The chelating agent treatment should be conducted at temperatures ranging from 40°C to 90°C using equimolar to 100% over equimolar amounts of chelating agent [13].
Fractional distillation provides an additional purification method, particularly effective for removing arsenic contamination commonly found in phosphorus-containing compounds [14]. The process involves refluxing the crude product with transition metal compounds such as iron, cobalt, or nickel salts, followed by fractional distillation to collect purified fractions [14]. This approach typically achieves arsenic levels below 20 parts per billion [14].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [18] [19]. The use of silver fluoride additives in phosphine catalysis has demonstrated remarkable improvements in diastereoselectivity and overall yields [18]. This approach involves transformation of canonical carbanion-phosphonium zwitterions into silver enolate-fluorophosphorane intermediates, resulting in enhanced catalytic cycles [18].
| Purification Method | Conditions | Purity Achievement | Yield Recovery |
|---|---|---|---|
| Column chromatography | Silica gel, gradient elution | 95-98% [13] | 80-90% |
| Recrystallization | Chloroform/methanol 1:4, -20°C | 98-99% [17] | 70-85% |
| Metal removal | Chelating agents, 40-90°C | >99% metal-free [13] | 85-95% |
| Fractional distillation | Metal salt treatment, vacuum | <20 ppb arsenic [14] | 75-90% |
The thermodynamic stability of 6-(Diphenylphosphanyl)hexanoic acid is influenced by its dual functional nature, containing both a diphenylphosphine moiety and a carboxylic acid group. Under ambient conditions, the compound exhibits excellent stability under inert atmospheres, but the phosphine group is susceptible to oxidation when exposed to air over prolonged periods [1].
Based on thermal degradation studies of organophosphorus compounds, phosphine-containing molecules generally exhibit moderate thermal stability compared to fully oxidized phosphorus species. Organophosphorus compounds with lower levels of oxygenation at phosphorus, such as phosphines and phosphinates, demonstrate higher thermal stability than phosphates [2] [3]. For compounds containing phosphinate functionality, degradation onset temperatures typically occur around 338°C, while phosphonates begin degrading at approximately 323°C [2].
The thermal decomposition mechanism of organophosphorus compounds typically involves initial elimination of a phosphorus acid, with the facility of this process being strongly dependent on the level of oxygenation at phosphorus [2] [3]. For 6-(Diphenylphosphanyl)hexanoic acid, the presence of the phosphine group (lower oxygenation level) suggests that thermal degradation would occur at relatively higher temperatures compared to phosphate esters.
The diphenylphosphine component of 6-(Diphenylphosphanyl)hexanoic acid is particularly vulnerable to oxidation. Diphenylphosphine readily oxidizes in the presence of molecular oxygen to form diphenylphosphine oxide [4] [5]. This oxidation process can occur spontaneously in air, leading to the formation of the corresponding phosphine oxide derivative. The reaction follows the general pathway:
Ph₂PH + O₂ → Ph₂P(O)OH
An intermediate in this oxidation is diphenylphosphine oxide, which can exist in equilibrium with its tautomer diphenylphosphinous acid [6].
Under inert atmospheres such as nitrogen or argon, 6-(Diphenylphosphanyl)hexanoic acid maintains excellent stability [1]. The compound requires protection from air and moisture to prevent oxidative degradation of the phosphine functionality. Storage under inert conditions is essential for maintaining the integrity of the phosphine group over extended periods.
The solubility characteristics of 6-(Diphenylphosphanyl)hexanoic acid reflect its amphiphilic nature, combining the hydrophobic diphenylphosphine group with the polar carboxylic acid functionality. This structural duality creates distinct solubility patterns across different solvent systems [1].
6-(Diphenylphosphanyl)hexanoic acid exhibits moderate solubility in polar aprotic solvents including tetrahydrofuran (THF), dichloromethane, and dimethylformamide (DMF) [1]. These solvents provide favorable interactions with both the aromatic phosphine portion and the polar carboxylic acid group without interfering through hydrogen bonding competition.
The solubility in these media is attributed to several factors:
The compound demonstrates limited solubility in nonpolar solvents such as hexane [1]. This poor solubility stems from the polar carboxylic acid functionality, which cannot be adequately solvated by nonpolar media. The hydrophobic hexyl chain and aromatic rings provide some compatibility with nonpolar environments, but the polar end group dominates the overall solubility behavior.
Moderate solubility is observed in chlorinated solvents like dichloromethane [1]. These solvents offer intermediate polarity that can accommodate both the polar and nonpolar regions of the molecule while providing good solvation of organophosphorus compounds generally.
While not extensively documented, the aqueous solubility of 6-(Diphenylphosphanyl)hexanoic acid is expected to be limited due to the predominantly hydrophobic nature of the diphenylphosphine group and the six-carbon aliphatic chain. However, the carboxylic acid functionality can undergo ionization in aqueous media, potentially improving water solubility at higher pH values through formation of the carboxylate anion.
The acid-base behavior of 6-(Diphenylphosphanyl)hexanoic acid is governed by two distinct functional groups: the carboxylic acid and the tertiary phosphine. Each group exhibits characteristic protonation-deprotonation equilibria that influence the compound's behavior in different pH environments.
The hexanoic acid portion of the molecule behaves as a typical carboxylic acid with expected pKa values in the range of 4-5, similar to other alkanoic acids. The six-carbon aliphatic chain provides electronic insulation between the carboxylic acid group and the phosphine functionality, minimizing mutual electronic influence on their respective acid-base properties.
For comparison, hexanoic acid itself exhibits standard carboxylic acid behavior with a pKa around 4.85, indicating moderate acidity [7]. The presence of the diphenylphosphine substituent at the terminal position is unlikely to significantly alter this pKa due to the distance and intervening saturated carbon atoms.
The diphenylphosphine group exhibits weak basicity compared to tertiary phosphines. Studies on diphenylphosphine (Ph₂PH) indicate that the pKa of the protonated derivative is 0.03, demonstrating very weak basicity [8] [4]. This low basicity is attributed to the aromatic substituents on phosphorus, which reduce electron density at the phosphorus center through π-electron delocalization.
The protonation equilibrium for the phosphine group follows:
Ph₂P-R + H⁺ ⇌ Ph₂P⁺H-R
For compounds containing both acidic and basic functional groups, such as 6-(Diphenylphosphanyl)hexanoic acid, the acid-base behavior involves multiple equilibria. The compound can exist in different protonation states depending on solution pH:
The separation of these functional groups by six methylene units minimizes intramolecular interactions, allowing each group to behave relatively independently.
The relative abundance of different protonation states varies with solution pH according to the Henderson-Hasselbalch equation. At physiological pH (around 7.4), the carboxylic acid group would be predominantly deprotonated (carboxylate form), while the phosphine group would remain largely unprotonated due to its very weak basicity.
The surface interaction properties and aggregation behavior of 6-(Diphenylphosphanyl)hexanoic acid arise from its amphiphilic molecular structure, combining hydrophobic aromatic and aliphatic regions with polar functional groups. These characteristics influence its behavior at interfaces and in concentrated solutions.
The amphiphilic nature of 6-(Diphenylphosphanyl)hexanoic acid suggests potential surface activity at air-water and oil-water interfaces. The molecule contains:
This structural arrangement may promote orientation at interfaces with the polar carboxylic acid group directed toward aqueous phases and the aromatic phosphine group oriented toward nonpolar phases or air.
Several types of intermolecular interactions can contribute to aggregation behavior:
π-π Stacking Interactions: The phenyl rings of the diphenylphosphine groups can engage in π-π stacking interactions with other aromatic systems [9]. These interactions are particularly relevant in concentrated solutions or at interfaces where molecular proximity is increased.
Hydrogen Bonding: The carboxylic acid groups can form intermolecular hydrogen bonds, particularly in the associated (dimeric) form typical of carboxylic acids. This can lead to the formation of cyclic dimers through dual hydrogen bonding:
R-COOH···HOOC-R
van der Waals Forces: The aliphatic hexyl chains can interact through van der Waals forces, contributing to hydrophobic association in aqueous media.
Phosphine ligands are known to participate in ligand-based interactions that influence self-assembly processes [9]. The "dissociation-combination equilibrium" of phosphine ligands can be controlled by intermolecular interactions, including C-H···π interactions between the alkyl chain and aromatic rings [10].
The aggregation tendency of 6-(Diphenylphosphanyl)hexanoic acid is expected to vary significantly with solvent environment:
In Polar Solvents: Aggregation may be driven primarily by hydrophobic interactions between the aromatic rings and aliphatic chains, with the polar solvent promoting association of nonpolar regions.
In Nonpolar Solvents: The polar carboxylic acid groups may drive aggregation through hydrogen bonding and dipole-dipole interactions, forming reverse micelle-like structures.
At Interfaces: The compound may exhibit Langmuir-type behavior at air-water interfaces, with potential for monolayer formation when the surface pressure exceeds critical values.
The protonation state of the carboxylic acid group significantly affects aggregation behavior. At low pH (protonated form), hydrogen bonding between carboxylic acid groups promotes association. At high pH (deprotonated form), electrostatic repulsion between carboxylate anions may inhibit aggregation, though this can be modulated by ionic strength and counterion effects.
The phosphine group can participate in coordination interactions with metal centers, potentially leading to coordination-driven self-assembly processes. This property makes 6-(Diphenylphosphanyl)hexanoic acid particularly interesting for the formation of metallo-supramolecular structures where the phosphine acts as a ligand while the carboxylic acid provides additional functionality or solubility.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₁O₂P | [1] [12] |
| Molecular Weight | 300.3 g/mol | [1] [12] |
| Solubility in THF | Moderate | [1] |
| Solubility in DCM | Moderate | [1] |
| Solubility in Hexane | Limited | [1] |
| ³¹P NMR Chemical Shift | δ -15 ppm | [1] |
| Thermal Stability | Stable under inert atmosphere | [1] |
| Oxidation Product | Phosphine oxide | [4] |